molecular formula C19H17F3N2O3 B2525143 2-(1-(2-(trifluoromethyl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903539-15-0

2-(1-(2-(trifluoromethyl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2525143
CAS RN: 1903539-15-0
M. Wt: 378.351
InChI Key: RPYMOZBLPXYZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2-(trifluoromethyl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H17F3N2O3 and its molecular weight is 378.351. The purity is usually 95%.
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Scientific Research Applications

Organo-fluorine chemistry is a fascinating field with applications in various domains, including pharmaceuticals, electronics, agrochemicals, and catalysis . Trifluoromethyl (CF₃) groups are particularly interesting due to their impact on drug development. In fact, more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine [2,3]. Let’s explore the specific applications of this compound:

Synthesis and Structure

The compound’s chemical structure consists of a tetrahydroisoindole core with a trifluoromethylbenzoyl group attached. The synthesis involves the reaction of (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium with 4-methylbenzoate . The resulting compound exhibits intriguing pharmacophoric properties.

Catalysis

The trifluoromethyl group can serve as a catalyst or ligand in various reactions. Researchers are studying its catalytic potential in synthetic transformations.

Aathira Sujathan Nair et al. “FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.” Processes 10.10 (2022): 2054. Read more FDA. “Novel New Drugs 2020.” Read more FDA. “Novel New Drugs 1996.” Read more

properties

IUPAC Name

2-[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c20-19(21,22)15-8-4-3-7-14(15)16(25)23-9-11(10-23)24-17(26)12-5-1-2-6-13(12)18(24)27/h1-4,7-8,11-13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYMOZBLPXYZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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